4-Methyl-2-nitroaniline

Overview

Description

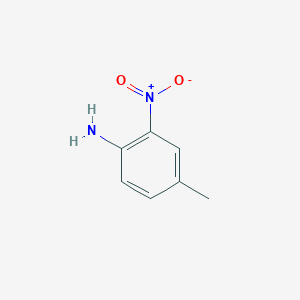

4-Methyl-2-nitroaniline (CAS 89-62-3), also known as 2-nitro-4-toluidine, is an aromatic amine with the molecular formula C₇H₈N₂O₂ and a molar mass of 152.15 g/mol . It features a nitro group (-NO₂) at the 2-position and a methyl group (-CH₃) at the 4-position of the benzene ring. The compound is characterized by its planar geometry, where the nitro group forms a dihedral angle of 3.2° with the aromatic ring, as observed in its crystal structure . This near-coplanarity enhances conjugation between the nitro group and the aromatic π-system, influencing its electronic properties and reactivity.

This compound serves as a precursor in synthesizing dyes, pharmaceutical intermediates, and organometallic complexes. For instance, it is used in the preparation of methyl (E)-3-(4′-methyl-2′-nitrophenyl)acrylate via palladium-catalyzed coupling reactions and in the synthesis of Schiff bases for crystal engineering .

Preparation Methods

Palladium-Catalyzed Direct Nitration of Protected 4-Methylaniline

Reaction Mechanism and Optimization

This method employs 4-methylaniline as the starting material, leveraging palladium catalysis for regioselective nitration. The amino group is first protected using ethyl chloroformate to form N-(p-toluene) ethyl carbamate, preventing unwanted side reactions during nitration . The protected intermediate undergoes nitration with tert-butyl nitrite in the presence of palladium(II) acetate (0.1 equiv) in 1,4-dioxane at 90°C under aerobic conditions .

The palladium catalyst facilitates the generation of nitro radicals, which selectively attack the ortho position relative to the methyl group. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 6 hours, after which the mixture is extracted with ethyl acetate, washed, dried, and purified via silica gel chromatography . Acidic hydrolysis of the carbamate group yields this compound with an isolated yield of 80% .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Palladium(II) acetate |

| Nitrating Agent | tert-Butyl nitrite |

| Solvent | 1,4-Dioxane |

| Temperature | 90°C |

| Reaction Time | 6 hours |

| Yield | 80% |

This method’s advantages include high regioselectivity and moderate yields, though the reliance on palladium may increase costs for large-scale applications .

Acetylation-Nitration-Hydrolysis Route from o-Toluidine

Stepwise Synthesis and Process Design

A classical approach involves o-toluidine (2-methylaniline) as the precursor. The amino group is acetylated with excess acetic acid (2.5–5.0 equiv) at 110–130°C for 6–10 hours, forming N-(2-methylphenyl)acetamide while removing water via distillation . Subsequent nitration with fuming nitric acid (1.2–1.4 equiv) at 0–10°C introduces the nitro group predominantly at the para position relative to the methyl group .

The nitrated intermediate is hydrolyzed using concentrated hydrochloric acid (2.5 equiv) under reflux, followed by pH adjustment to 1–2 with sodium hydroxide to precipitate the product . Recrystallization from ethanol-water mixtures yields this compound with purity exceeding 97% and yields up to 83.1% .

Industrial-Scale Data

| Step | Conditions |

|---|---|

| Acetylation | 110–130°C, 6–10 h |

| Nitration | 0–10°C, 2–4 h |

| Hydrolysis | 90°C, 2–3 h |

| Molar Ratio (Acid:Amine) | 2.5–5.0:1 (Acetic acid) |

| Yield | 78.3–83.1% |

This method’s cost-effectiveness stems from inexpensive reagents, though the use of concentrated nitric acid necessitates stringent safety protocols .

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

A side-by-side evaluation reveals trade-offs between catalytic efficiency and operational simplicity:

The palladium method offers superior regioselectivity and shorter reaction times but is less feasible for bulk production due to catalyst expenses . Conversely, the acetylation-nitration route, while lengthier, provides robust scalability and lower raw material costs, making it preferable for industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitroaniline undergoes various chemical reactions, including:

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.

Substitution: Acylation using acetic anhydride and sulfonation using sulfuric acid.

Major Products:

Reduction: 4-Methyl-2-phenylenediamine.

Substitution: 4-Methyl-2-nitroacetanilide (from acylation) and 4-Methyl-2-nitrobenzenesulfonic acid (from sulfonation).

Scientific Research Applications

Synthesis of Dyes and Pigments

4M2NA serves as a crucial intermediate in the synthesis of various dyes and pigments. Specifically, it is utilized in the production of organic pigments such as toluidine red and toluidine purple . These pigments are widely used in textiles, plastics, and coatings due to their vibrant colors and stability . The synthesis process often involves complex chemical reactions, including the nitration of aniline derivatives.

Table 1: Common Dyes Derived from this compound

| Dye Name | Chemical Structure | Applications |

|---|---|---|

| Toluidine Red | C.I. 12160 | Textiles, inks |

| Toluidine Purple | C.I. 12161 | Plastics, coatings |

Toxicological Studies

Research has indicated that compounds similar to 4M2NA can exhibit significant toxicological effects. For instance, studies on 2-methoxy-4-nitroaniline (MNA), a structural analogue, have demonstrated potential reproductive toxicity and mutagenicity in laboratory animals . These findings underscore the importance of understanding the safety profiles of nitroanilines in industrial applications.

Catalytic Reduction Studies

4M2NA has been investigated for its potential in catalytic reduction processes. The conversion of nitroanilines into their corresponding anilines is a critical reaction in organic chemistry, facilitating the production of various chemicals used in manufacturing . Recent studies highlight nanomaterial-based catalysts that enhance the efficiency of these conversions, making them more environmentally friendly and economically viable.

Environmental Impact and Safety Concerns

The environmental impact of 4M2NA is significant due to its potential toxicity. It is essential to monitor its use and disposal carefully to prevent contamination and adverse health effects. The compound is known to produce toxic fumes upon decomposition and can be harmful through inhalation or skin absorption . Therefore, safety protocols must be established when handling this chemical in industrial settings.

Case Study 1: Industrial Use in Pigment Production

A case study conducted by researchers at [source] examined the industrial application of 4M2NA in producing toluidine red pigment. The study highlighted the synthesis process's efficiency and the pigment's stability under various environmental conditions. The findings suggest that optimizing reaction conditions could further enhance yield and reduce waste.

Case Study 2: Toxicological Assessment

Another significant study evaluated the reproductive toxicity of MNA, revealing that exposure during gestation led to adverse effects on offspring development . This research emphasizes the need for rigorous testing of nitroaniline derivatives before their widespread use in consumer products.

Mechanism of Action

The mechanism of action of 4-methyl-2-nitroaniline depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

2-Methyl-4-nitroaniline (MNA, CAS 99-52-5)

- Molecular Formula : C₇H₈N₂O₂ (same as 4-methyl-2-nitroaniline) .

- Key Differences: Substituent positions: Methyl at 2-position, nitro at 4-position. Dihedral Angle: The nitro group forms a larger dihedral angle (~14.9°) with the aromatic ring compared to this compound (3.2°), reducing conjugation . Electro-Optic Properties: MNA exhibits exceptional nonlinear optical (NLO) behavior, with a large electro-optic coefficient (270 × 10⁻¹² m/V), attributed to its non-centrosymmetric crystal packing and enhanced molecular dipole moment . Applications: Used in photonic devices and frequency doubling due to its NLO activity .

4-Methyl-3-nitroaniline (CAS 119-32-4)

- Structure : Methyl at 4-position, nitro at 3-position.

- Hydrogen Bonding : Exhibits stronger intermolecular hydrogen bonds (N–H···O) compared to this compound, leading to higher thermal stability .

- Quantum Calculations : Interaction energy of hydrogen bonds ranges up to 5.59 kcal/mol , surpassing that of this compound (average ~3.5 kcal/mol) .

Halogenated Derivatives

4-Chloro-N-ethyl-2-nitroaniline (CAS 2938-69-4)

- Molecular Formula : C₈H₁₀ClN₂O₂ .

- Key Features: Chlorine at 4-position and ethylamino (-NH-C₂H₅) group enhance lipophilicity, making it suitable for agrochemical intermediates. Reduced solubility in polar solvents compared to this compound due to the hydrophobic ethyl group .

Methyl-Substituted Analogues

Solvent Effects and Spectroscopic Behavior

- This compound: Electronic Spectrum: Governed by nonspecific solvent interactions (e.g., polarity, refractive index). Acidity/basicity of solvents has negligible impact . N–H Stretching: Sensitive to solvent refractive index, with shifts observed in polar aprotic solvents .

- MNA (2-Methyl-4-nitroaniline) :

- Exhibits vibronic coupling in crystal form, influencing UV-Vis absorption and Raman spectra .

Biological Activity

4-Methyl-2-nitroaniline (4M2NA) is an organic compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a detailed overview of the biological activity of 4M2NA, including its toxicological profiles, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 152.15 g/mol

- CAS Number : 89-62-3

- Melting Point : 115-116 °C

Biological Activity Overview

4M2NA exhibits various biological activities, primarily related to its toxicity and potential as a pharmaceutical agent. Its nitroaniline structure contributes to its reactivity and interaction with biological systems.

Toxicological Profile

The acute toxicity of 4M2NA has been studied using various models, including Quantitative Structure-Activity Relationship (QSAR) approaches. The compound has shown significant toxicity in aquatic organisms, with a reported LC50 value for fathead minnows (Pimephales promelas) indicating its potential environmental hazard.

| Compound | Experimental -log(LC50) | Calculated -log(LC50) |

|---|---|---|

| This compound | 4.12 | 4.57 |

This data suggests that 4M2NA is moderately toxic to aquatic life, which raises concerns regarding its environmental impact when released into water systems .

The biological activity of 4M2NA is largely attributed to its ability to interact with cellular components, leading to various biochemical effects:

- Reactive Oxygen Species (ROS) Generation : Studies indicate that nitroanilines can induce oxidative stress by generating ROS, which may lead to cellular damage and apoptosis.

- Enzyme Inhibition : Nitroanilines are known to inhibit certain enzymes, potentially affecting metabolic pathways in organisms. This inhibition can disrupt normal physiological functions.

- Cytotoxicity : Research has shown that 4M2NA can exhibit cytotoxic effects on various cell lines, indicating its potential as a lead compound for developing anticancer agents.

Study on Aquatic Toxicity

A study conducted by Bertinetto et al. utilized QSAR models to predict the acute toxicity of various substituted benzenes, including 4M2NA. The findings highlighted the significant correlation between molecular structure and toxicity levels in aquatic species, emphasizing the need for careful assessment when using such compounds in industrial applications .

Anticancer Potential

Another investigation focused on the cytotoxic effects of 4M2NA on human cancer cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent. Further research is needed to explore its mechanisms and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-methyl-2-nitroaniline, and how are they experimentally determined?

- Answer : The compound (CAS 89-62-3) has a molecular formula of C₇H₈N₂O₂ and molecular weight of 152.15 g/mol. Its appearance is typically brick-red powder with a melting point ≥115.0°C. Purity (≥99.5%) is verified via HPLC, while amino value (≥99.0%) is determined by titration. Solubility in organic solvents (e.g., ethanol, dichloroethane) is measured across temperatures (278.15–313.15 K) using gravimetric methods .

Q. What synthetic routes are available for this compound, and how do they differ in efficiency?

- Answer : A common method involves reducing this compound precursors (e.g., N-benzenesulfonyl derivatives) using tin and concentrated HCl under reflux, achieving yields ~63% . Alternative routes employ milder conditions, such as argon-protected reactions with p-toluenesulfonic acid in 1,2-dichloroethane, reducing environmental hazards . Post-treatment includes pH adjustment (pH 6) and solvent extraction .

Q. How is the purity of this compound validated in research settings?

- Answer : Purity is assessed via HPLC (≥99.5%) and titration for amino value. Insoluble impurities (≤0.10%) are quantified using HCl dissolution tests. Moisture content (≤0.50%) is determined by Karl Fischer titration .

Q. What safety precautions are required when handling this compound?

- Answer : The compound is classified as hazardous (UN 1661). Handling requires PPE (gloves, goggles), ventilation, and avoidance of ignition sources. Storage should be in cool, dry conditions away from acids/bases. Spills are managed with inert absorbents .

Advanced Research Questions

Q. How can solvent selection impact the solubility and crystallization of this compound?

- Answer : Solubility varies significantly with solvent polarity and temperature. For example, in acetone, solubility increases from 1.2 g/100g (278.15 K) to 4.8 g/100g (313.15 K). Solvent mixtures (e.g., ethanol-water) can enhance recrystallization efficiency, as modeled by Apelblat and λh equations .

Q. What electronic properties make nitroaniline derivatives like this compound relevant to nonlinear optics?

- Answer : The nitro (-NO₂) and amine (-NH₂) groups create a strong electron donor-acceptor system, enabling large second-order nonlinear optical susceptibilities (χ²). While 2-methyl-4-nitroaniline (MNA) exhibits exceptional electro-optic coefficients, this compound’s planar structure and conjugation may similarly support optoelectronic applications .

Q. How can conflicting yield data in synthesis protocols be resolved?

- Answer : Discrepancies (e.g., 63% vs. lower yields in traditional nitration) arise from reaction conditions (temperature, catalysts) and purification steps. Optimizing stoichiometry (e.g., Sn/HCl ratio) and post-treatment (e.g., pH control) improves reproducibility. Comparative studies using TLC or GC-MS help identify intermediate losses .

Q. What green chemistry principles apply to the synthesis of this compound?

- Answer : The use of 1,2-dichloroethane as a recyclable solvent and p-toluenesulfonic acid as a low-toxicity catalyst reduces waste. Argon protection minimizes oxidative byproducts. Lifecycle assessments (LCAs) comparing energy use and E-factor (kg waste/kg product) validate greener protocols .

Q. Methodological Tables

Table 1 : Solubility of this compound in Selected Solvents (278.15–313.15 K)

| Solvent | Solubility (g/100g) at 278.15 K | Solubility (g/100g) at 313.15 K |

|---|---|---|

| Ethanol | 2.1 | 8.7 |

| Acetone | 1.2 | 4.8 |

| 1,2-Dichloroethane | 3.5 | 12.4 |

| Toluene | 0.8 | 3.2 |

| Data sourced from thermodynamic studies . |

Table 2 : Comparison of Synthesis Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Sn/HCl Reduction | 63 | High scalability | Toxic reagents, acidic waste |

| Argon-protected | 58 | Mild conditions, greener solvents | Lower yield, longer reaction time |

Properties

IUPAC Name |

4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLURHXYXQYMPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025632 | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992), Red to bright-orange solid; [CAMEO] | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

315 °F (NTP, 1992), 315 °F | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.164 at 250 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000972 [mmHg] | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-62-3 | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA01LI60P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

243 °F (NTP, 1992) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.